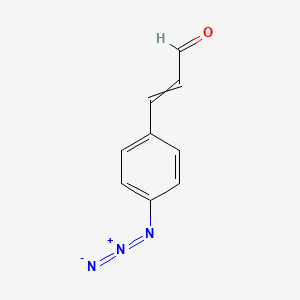

4-Azidocinnamaldehyde

Description

Contextualization within Bioorthogonal Chemistry and Multifunctional Reagents

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.orgspringernature.com These reactions typically involve pairs of functional groups that are abiotic and react with high specificity and efficiency under physiological conditions. nih.gov The azide (B81097) group is a cornerstone of bioorthogonal chemistry, most notably for its participation in the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions, often termed "click chemistry". wikipedia.orgsigmaaldrich.comwikipedia.org

4-Azidocinnamaldehyde fits squarely within this context as its azide moiety can engage in these bioorthogonal ligations. This allows for the covalent attachment of the molecule to biomolecules or surfaces that have been tagged with a complementary alkyne or phosphine (B1218219) group. wikipedia.orgsigmaaldrich.com

Furthermore, this compound can be classified as a multifunctional reagent. Such reagents possess two or more reactive groups, enabling multiple, distinct chemical transformations from a single molecule. researchgate.netlaxai.comrsc.org In addition to the bioorthogonal azide, this compound contains a reactive aldehyde group. The aldehyde can participate in classic chemical reactions, such as the formation of Schiff bases with amines or undergo nucleophilic additions. chemistrytalk.org This dual reactivity makes it a versatile building block for creating more complex molecular architectures.

Significance of Orthogonal Reactivity in Molecular Design

Orthogonal reactivity is a concept in chemistry where multiple, specific and compatible reactions can be performed simultaneously or sequentially in the same reaction vessel without interfering with one another. nih.govresearchgate.net This is achieved by using pairs of mutually unreactive functional groups that will only react with their specific partners. researchgate.netnih.gov The ability to control chemical reactions with such precision is a powerful tool in molecular design, particularly in complex environments like a living cell. nih.govnih.gov

The significance of orthogonal reactivity lies in its ability to construct sophisticated molecular systems and to label multiple targets independently. nih.govnih.gov For instance, in chemical biology, researchers might want to simultaneously visualize two different proteins. By tagging each protein with a unique chemical reporter and using a corresponding pair of orthogonal fluorescent probes, both proteins can be labeled in a single experiment. nih.gov

This compound embodies the principle of orthogonal reactivity. The azide group's "click" reactivity is orthogonal to the aldehyde group's reactivity towards nucleophiles like amines. This means a researcher could, for example, first use the azide to attach the molecule to an alkyne-modified substrate and then use the aldehyde group to conjugate another molecule, such as a peptide containing a primary amine, via Schiff base formation. This step-wise, controlled functionalization is central to the modular design of complex bioconjugates, materials, and molecular probes. nih.gov

Historical Development of Azide- and Aldehyde-Functionalized Compounds

The use of azide and aldehyde functional groups in chemistry has a long and rich history.

Azide-Functionalized Compounds: Organic azides were first prepared in the 19th century. wikipedia.org Phenyl azide was first synthesized by Peter Griess in 1864. wikipedia.org For many years, their chemistry was explored in the context of rearrangements, like the Curtius rearrangement, and their use as precursors to amines. wikipedia.orgbritannica.com A major shift occurred with the development of the Staudinger ligation and, more dramatically, the advent of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reported by Sharpless and Meldal. wikipedia.orgsigmaaldrich.com This reaction's reliability, specificity, and biocompatibility established it as the premier example of "click chemistry," leading to an explosion of interest in using azides for bioconjugation, materials science, and drug discovery. wikipedia.orgchemie-brunschwig.ch

Aldehyde-Functionalized Compounds: Aldehydes are fundamental building blocks in organic synthesis, known since the 19th century. newworldencyclopedia.orgwikipedia.org Their importance stems from the reactivity of the carbonyl group, which makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. newworldencyclopedia.orgmedium.com This reactivity has been harnessed for countless carbon-carbon bond-forming reactions (e.g., aldol (B89426) condensation, Wittig reaction) and for the synthesis of other functional groups. newworldencyclopedia.orgmsu.edu Aldehydes react readily with amines to form imines (Schiff bases), a reaction that is crucial in both synthetic chemistry and biochemistry. msu.edu The development of selective oxidizing and reducing agents has allowed chemists to readily interconvert aldehydes with alcohols and carboxylic acids, further cementing their role as versatile intermediates in synthesis. medium.com

The combination of these two historically significant functional groups in a single molecule like this compound allows researchers to leverage the distinct and well-established reactivity of both the azide and the aldehyde.

Overview of the Research Landscape for this compound-Based Methodologies

Research involving this compound leverages its bifunctional nature for a variety of applications, primarily in bioconjugation, materials science, and the synthesis of complex heterocyclic compounds.

In the realm of bioconjugation and chemical biology, the molecule serves as a versatile linker. The azide group allows for its attachment to alkyne-modified biomolecules or surfaces via click chemistry. Subsequently, the aldehyde can be used to attach other moieties. For example, research has shown its use as a precursor in the synthesis of photosensitizers for photodynamic therapy, where it is used to introduce an azide handle that is later "clicked" to a targeting group. nih.govacs.org

In materials science, this compound is utilized in the synthesis of functional polymers. The azide group can participate in polymerization reactions or be used to functionalize polymer surfaces, while the aldehyde provides another site for modification.

A significant area of application is in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The dual reactivity of the azide and the α,β-unsaturated aldehyde system allows for intricate reaction cascades. For instance, it has been used as a starting material in multi-component reactions, such as the Ugi or Passerini reactions, followed by intramolecular Staudinger/aza-Wittig reactions to construct complex scaffolds like 1H-imidazol-5(4H)-ones and 1,2,4,5-tetrasubstituted-1H-imidazoles. thieme-connect.comunipi.it

| Research Area | Application | Reaction Type Utilized |

| Heterocycle Synthesis | Synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles | Staudinger reaction, aza-Wittig reaction unipi.it |

| Heterocycle Synthesis | Synthesis of 1H-imidazol-5(4H)-ones | Ugi/Staudinger/aza-Wittig sequential reactions thieme-connect.com |

| Photodynamic Therapy | Precursor for Ruthenium(II) complex photosensitizers | Click Chemistry (azide group) nih.govacs.org |

| Medicinal Chemistry | Investigated for potential anticancer effects | Click Chemistry (azide group), Schiff base formation (aldehyde group) |

| Materials Science | Synthesis of functional polymers | Click Chemistry (azide group) |

This table summarizes key research findings and methodologies based on available literature. nih.govacs.orgthieme-connect.comunipi.it

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-azidophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGPIUGUWLAIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659787 | |

| Record name | 3-(4-Azidophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22736-78-3 | |

| Record name | 3-(4-Azidophenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azidocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Azidocinnamaldehyde and Its Derivatives

Established Synthetic Pathways for the Azidocinnamaldehyde Scaffold

The construction of the 4-azidocinnamaldehyde molecule relies on established chemical transformations that can be categorized by the introduction of the key functional groups: the azide (B81097) and the aldehyde.

Strategies for Azide Group Introduction on Cinnamic Systems

The introduction of the azide moiety onto the C4 position of the phenyl ring is the cornerstone of synthesizing this compound. The most common and regioselective methods begin with a precursor that already contains a functional group at the para-position, which is then converted into an azide.

A prevalent strategy involves a three-step sequence starting from a para-substituted precursor. This typically includes nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and finally, conversion of the amine to an azide via a diazonium salt intermediate. For instance, a synthetic design for a cinnamaldehyde (B126680) derivative involves nitration using nitric acid, followed by reduction with reagents like iron in ammonium (B1175870) chloride, and subsequent diazotization-hydrolysis using sodium nitrite (B80452) and hydrochloric acid researchgate.net. A similar pathway can be adapted where the final step involves quenching the diazonium salt with sodium azide to yield the desired 4-azido derivative.

Another effective method is the nucleophilic substitution of a suitable leaving group, such as a halide, by an azide salt. For example, a chlorine atom on an aromatic ring can be substituted by an azide group by reacting the compound with sodium azide researchgate.net. This approach requires the precursor, 4-chlorocinnamaldehyde, which can be synthesized through various means.

| Method | Starting Material Example | Key Reagents | Description |

| Diazotization of Amine | 4-Aminocinnamaldehyde | 1. NaNO₂, HCl2. NaN₃ | The amino group is converted to a diazonium salt, which is then displaced by the azide ion. This is a highly efficient and regioselective method. |

| Nucleophilic Substitution | 4-Chlorocinnamaldehyde | NaN₃ | The azide ion displaces a halide on the aromatic ring. This reaction is often facilitated by activating groups on the ring. researchgate.net |

| From Nitro Compound | 4-Nitrocinnamaldehyde | 1. Fe, NH₄Cl (Reduction)2. NaNO₂, HCl3. NaN₃ | A multi-step process involving reduction of the nitro group to an amine, followed by diazotization and azidation. researchgate.net |

Methodologies for Aldehyde Functionalization

The α,β-unsaturated aldehyde portion of this compound can be constructed using several classic organic synthesis reactions. These methods typically build the carbon-carbon double bond and introduce the aldehyde group simultaneously or in a subsequent step.

Common strategies include:

Wittig Reaction or Horner–Wadsworth–Emmons (HWE) Reaction : These reactions are staples in the synthesis of α,β-unsaturated aldehydes acs.org. The HWE reaction, for example, would involve reacting 4-azidobenzaldehyde (B116725) with a phosphonate (B1237965) ylide, such as the anion of diethyl (formylmethyl)phosphonate, to form the trans-alkene with high stereoselectivity.

Oxidative Heck Reaction : This modern palladium-catalyzed cross-coupling reaction provides a mild and selective route to cinnamaldehyde derivatives. The reaction can be performed by coupling a substituted arylboronic acid (e.g., 4-azidophenylboronic acid) with acrolein acs.org. This method is advantageous due to its mild, base-free conditions and the use of readily available starting materials acs.org.

Crossed Aldol (B89426) Condensation : The reaction between a substituted benzaldehyde (B42025) (4-azidobenzaldehyde) and acetaldehyde (B116499) can yield the cinnamaldehyde scaffold. However, this method can sometimes lead to self-condensation byproducts and may require careful optimization to achieve good yields of the desired cross-conjugated product acs.org.

Regioselective Synthesis Approaches

Achieving the desired 4-azido substitution pattern without forming other isomers is critical. Regioselectivity is primarily controlled by the choice of the starting material.

The most reliable approach is to begin with a starting material that is already substituted at the para-position. For example, using 4-aminocinnamic acid, 4-nitrobenzaldehyde, or 4-iodobenzaldehyde (B108471) ensures that the azide group or its precursor is locked into the correct C4 position from the outset.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

Recent advancements in synthetic chemistry offer more efficient, safer, and environmentally friendly routes for preparing complex molecules like this compound. Chemoenzymatic and flow chemistry approaches are particularly relevant.

Chemoenzymatic Syntheses Utilizing this compound Intermediates

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach offers significant advantages in terms of producing enantiomerically pure compounds under mild reaction conditions, aligning with the principles of green chemistry. mdpi.comnih.gov

While specific chemoenzymatic routes for the de novo synthesis of this compound are not extensively documented, the functional groups present in the molecule lend themselves to enzymatic transformations. For instance:

Oxidoreductases : An alcohol dehydrogenase could be used for the stereoselective reduction of the aldehyde in a this compound derivative to a primary allylic alcohol, or for the oxidation of 4-azidocinnamyl alcohol to the aldehyde.

Lipases : These enzymes are widely used for the regioselective acylation or deacylation of molecules with multiple hydroxyl groups. nih.gov In a synthetic pathway involving a precursor to this compound with additional hydroxyl groups, a lipase (B570770) could be employed for selective protection or deprotection steps.

The primary value of chemoenzymatic methods in this context lies in their potential to create complex, chiral derivatives starting from the this compound scaffold with high precision and efficiency. mdpi.com

Flow Chemistry Applications in Azidocinnamaldehyde Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, has emerged as a superior alternative to traditional batch processing for many chemical transformations. beilstein-journals.org This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. thieme-connect.de

The synthesis of this compound, which involves potentially unstable intermediates like diazonium salts and the energetic azide group, is an ideal candidate for flow chemistry.

Key Advantages of Flow Chemistry for Azide Synthesis:

| Feature | Batch Chemistry | Flow Chemistry | Benefit for this compound Synthesis |

| Safety | Large volumes of hazardous materials are mixed at once, increasing the risk of thermal runaway or explosion. | Only a small volume of the reaction mixture is present in the reactor at any time, significantly minimizing risk. thieme-connect.de | Safe handling of potentially explosive diazonium salts and the final azide product. |

| Heat Transfer | Poor surface-area-to-volume ratio, making temperature control difficult, especially for exothermic reactions. | High surface-area-to-volume ratio allows for rapid and precise temperature control. beilstein-journals.org | Efficiently dissipates heat generated during the diazotization step, preventing side reactions and decomposition. |

| Mixing | Inefficient mixing can lead to localized concentration gradients and reduced yields. | Efficient and rapid mixing ensures homogeneity and reproducible reaction conditions. | Improved yield and purity of the product by ensuring consistent reaction conditions. |

| Scalability | Scaling up requires significant redevelopment and can introduce new safety hazards. | Production is scaled by running the system for a longer duration, avoiding the need for re-optimization. durham.ac.uk | Seamless transition from laboratory-scale synthesis to larger-scale production. |

A hypothetical flow synthesis could involve pumping a solution of 4-aminocinnamaldehyde into a stream of nitrous acid (formed in situ from sodium nitrite and acid), with the resulting diazonium salt immediately mixed with a stream of sodium azide in a subsequent reactor coil. The short residence time and precise temperature control would ensure the safe and efficient formation of this compound.

Sustainable Synthesis Practices and Atom Economy in Azide Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of energetic compounds like azides to minimize environmental impact and enhance safety. nih.gov A key metric in evaluating the sustainability of a chemical process is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comprimescholars.comresearchgate.net Ideally, a reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. nih.gov

The traditional and most common method for synthesizing aromatic azides, including this compound, involves a two-step process: the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with an azide ion, typically from sodium azide.

Step 1: Diazotization of 4-Aminocinnamaldehyde 4-Aminocinnamaldehyde + NaNO₂ + 2HX → [4-Formylcinnamyl-N₂]⁺X⁻ + NaX + 2H₂O

Step 2: Azidation of the Diazonium Salt [4-Formylcinnamyl-N₂]⁺X⁻ + NaN₃ → this compound + N₂ + NaX

While this method is effective, its atom economy is inherently limited by the production of byproducts such as sodium salts and, most notably, nitrogen gas. The generation of gaseous nitrogen, while seemingly innocuous, represents a loss of atoms from the reactants that are not incorporated into the final product.

Recent advancements in azide synthesis focus on developing safer and more environmentally benign procedures. One such approach involves the use of more stable diazonium salt precursors, which can mitigate the risks associated with handling potentially explosive intermediates. Furthermore, efforts are being made to replace hazardous reagents and solvents with greener alternatives. For instance, in situ generation of nitrous acid from sodium nitrite and a solid-supported acid can reduce the use of strong mineral acids.

The concept of atom economy extends beyond the reaction itself to include the entire lifecycle of the chemicals involved, from the synthesis of starting materials to the disposal of waste. ntnu.no Therefore, a truly sustainable synthesis of this compound would also consider the environmental impact of producing 4-aminocinnamaldehyde and sodium azide.

Here is an interactive data table summarizing the atom economy of the traditional synthesis of this compound:

| Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | Byproducts | Molar Mass ( g/mol ) | % Atom Economy |

| 4-Aminocinnamaldehyde | 147.18 | This compound | 173.17 | N₂ | 28.02 | |

| Sodium Nitrite | 69.00 | 2NaX (e.g., NaCl) | 116.88 | |||

| Sodium Azide | 65.01 | 2H₂O | 36.04 | |||

| Total Reactants | 281.19 + 2HX | Total Byproducts | 180.94 | ~61.6% |

Note: The calculation of atom economy can vary slightly depending on the acid (HX) used in the diazotization step.

Derivatization and Functionalization Strategies of this compound

The presence of two distinct and reactive functional groups, the aldehyde and the azide, makes this compound a versatile building block for the synthesis of a wide array of complex molecules. The ability to selectively modify one group while leaving the other intact is crucial for its application in constructing well-defined chemical architectures.

Selective Modification of the Aldehyde Moiety

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations. Its reactivity can be harnessed to introduce new functionalities and build molecular complexity. However, to achieve selectivity, it is often necessary to employ protecting group strategies, especially when subsequent reactions might affect the aldehyde.

Protection of the Aldehyde Group:

A common strategy to protect the aldehyde functionality is its conversion to an acetal (B89532). libretexts.orgchemistrysteps.compearson.comyoutube.comtotal-synthesis.com This is typically achieved by reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable under neutral and basic conditions, allowing for manipulations of the azide group without affecting the aldehyde. chemistrysteps.com The aldehyde can be easily regenerated by treatment with aqueous acid.

Reactions of the Aldehyde Group:

Once the desired modifications on the azide moiety are complete, or if the azide is unreactive under the chosen conditions, the aldehyde can be derivatized through several classical organic reactions:

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene with a defined stereochemistry. organic-chemistry.orgcommonorganicchemistry.comwikipedia.orgresearchgate.netmnstate.edu By reacting this compound with a phosphorus ylide, the carbon-oxygen double bond is replaced with a carbon-carbon double bond, extending the conjugated system of the molecule.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetates, in the presence of a weak base. This provides a route to more complex α,β-unsaturated systems.

Reductive Amination: The aldehyde can be converted to a primary, secondary, or tertiary amine through reductive amination. wikipedia.orgresearchgate.netacsgcipr.orgjocpr.commasterorganicchemistry.com This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in situ reduction with a mild reducing agent like sodium cyanoborohydride.

The following table summarizes some common reactions for the selective modification of the aldehyde moiety in this compound:

| Reaction | Reagents | Product Functional Group |

| Acetal Protection | Diol (e.g., ethylene glycol), Acid catalyst | Cyclic Acetal |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated System |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine |

Selective Modification of the Azide Moiety

The azide group is a highly versatile functional group that can participate in a range of selective and efficient reactions, often referred to as "click chemistry". nih.govwikipedia.orgchempedia.inforesearchgate.net These reactions are characterized by their high yields, mild reaction conditions, and tolerance to a wide variety of other functional groups, making them ideal for the selective modification of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction is the most prominent example of click chemistry. nih.govwikipedia.orgchempedia.inforesearchgate.net It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is highly regioselective and proceeds with near-perfect efficiency under aqueous conditions. The aldehyde group of this compound is generally unreactive under these conditions, allowing for the selective functionalization of the azide moiety.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

A significant advancement in azide chemistry is the development of SPAAC, which obviates the need for a cytotoxic copper catalyst. magtech.com.cnnih.govnih.govrsc.org This reaction utilizes a strained cyclooctyne (B158145) derivative that reacts rapidly and selectively with an azide to form a triazole product. magtech.com.cnnih.govnih.govrsc.org The high reactivity of the strained alkyne is driven by the release of ring strain upon cycloaddition. SPAAC is particularly valuable for applications in biological systems where the presence of copper is undesirable. rsc.org

Staudinger Reaction:

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orgchem-station.comthermofisher.com The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide intermediate, which is then hydrolyzed to the corresponding amine. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orgchem-station.comthermofisher.com This transformation is highly chemoselective and tolerates the presence of the aldehyde group in this compound.

The following table outlines key reactions for the selective modification of the azide moiety:

| Reaction | Reagents | Product Functional Group | Key Features |

| CuAAC | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | High yield, regioselective, aqueous conditions |

| SPAAC | Strained Cyclooctyne | 1,2,3-Triazole | Copper-free, bioorthogonal |

| Staudinger Reaction | Phosphine (e.g., PPh₃), H₂O | Primary Amine | Mild reduction, chemoselective |

Mechanistic and Kinetic Aspects of 4 Azidocinnamaldehyde Reactions

Reactivity of the Azide (B81097) Functionality in Bioorthogonal Ligation Reactions

The azide group of 4-azidocinnamaldehyde serves as a versatile chemical handle for forming stable triazole linkages with alkyne-containing molecules. The electron-withdrawing nature of the cinnamaldehyde (B126680) group influences the electronic properties of the aryl azide, which in turn affects the kinetics of its cycloaddition reactions.

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction requires a copper(I) catalyst, which activates the terminal alkyne for cycloaddition with the azide. researchgate.net The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov

The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. While early procedures used copper(II) salts with a reducing agent like sodium ascorbate, the use of well-defined copper(I) complexes with stabilizing ligands is now common to improve catalytic efficiency and stability. nih.govbeilstein-journals.org

Ligands play a crucial role in stabilizing the active Cu(I) oxidation state against disproportionation and oxidation, preventing the formation of unreactive copper acetylide aggregates, and accelerating the catalytic cycle. nih.govrsc.org A variety of N-donor ligands have been developed and optimized for CuAAC reactions.

Key Ligand Classes for CuAAC:

Tris(triazolylmethyl)amine Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(hydroxypropyltriazolylmethyl)amine (THPTA) are widely used. They form stable complexes with copper(I) and accelerate the reaction. Mechanistic studies have revealed that tripodal amine ligands can form various catalytically active species, including di- and tri-copper(I) intermediates. rsc.orgtdl.org

N-Heterocyclic Carbenes (NHCs): NHC-based copper complexes are highly efficient catalysts for CuAAC, offering significant stability to the copper(I) center and allowing for lower catalyst loadings. nih.gov

Phenanthroline and Bipyridine Derivatives: These ligands have been shown to be effective in accelerating CuAAC reactions, particularly under Sharpless-Fokin conditions (CuSO₄/sodium ascorbate). beilstein-journals.org

Tripodal Amine Ligands: A systematic study of twenty-one different Cu(I) tripodal ligands showed that factors like chelate arm length and steric hindrance significantly impact reactivity. Reducing the chelate arm length or decreasing steric hindrance can increase CuAAC reactivity. rsc.org

The choice of ligand can influence the reaction mechanism, with kinetic studies showing a second-order dependence on copper for most N-donor ligands, suggesting that dinuclear copper intermediates are the kinetically favored active species. tdl.orgmdpi.com

| Ligand Class | Examples | Key Features |

|---|---|---|

| Tris(triazolylmethyl)amines | TBTA, THPTA | Forms stable Cu(I) complexes; accelerates reaction rates significantly. tdl.orgmdpi.com |

| N-Heterocyclic Carbenes | (NHC)CuX | Provides high stability to Cu(I) center; allows for low catalyst loading. nih.gov |

| Phenanthrolines | Bathophenanthroline | Effective rate-accelerating ligands, particularly with in situ Cu(I) generation. beilstein-journals.org |

| Tripodal Amines | (BimH)₃ | Reactivity is tunable by modifying chelate arm length and steric properties. beilstein-journals.orgrsc.org |

While specific kinetic data for this compound in CuAAC reactions are not extensively documented in isolation, the kinetics can be inferred from studies on substituted aryl azides. The reaction rate is influenced by the electronic nature of the substituents on the azide. The cinnamaldehyde group is electron-withdrawing, which generally affects the nucleophilicity of the azide.

The rate of reaction can be exceptionally high, with observed rate constants for some chelation-assisted systems reaching up to 1300 M⁻¹·s⁻¹. mdpi.com This highlights the profound impact of the catalytic system design on reaction kinetics.

SPAAC is a bioorthogonal reaction that occurs without the need for a cytotoxic metal catalyst. jcmarot.com The reaction is driven by the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy for the [3+2] cycloaddition with an azide. magtech.com.cn This makes SPAAC particularly suitable for applications in living systems.

The kinetics and efficiency of SPAAC are primarily dictated by the structure of the cyclooctyne partner. magtech.com.cn Significant research has focused on designing cyclooctynes with an optimal balance of high reactivity and stability.

Generations of Cyclooctynes:

First Generation: Simple cyclooctynes like cyclooct-2-yn-1-ol (OCT) were the first to be used but exhibited slow reaction kinetics. mdpi.comenamine.net

Second Generation: Introduction of fused aromatic rings led to dibenzoannulated cyclooctynes like dibenzocyclooctynol (DIBO) and azadibenzocyclooctyne (ADIBO), which offer faster reaction rates. enamine.netnih.gov DIBO, in particular, reacts exceptionally fast with azides. nih.gov

Third Generation: Further modifications, such as the fusion of a cyclopropane (B1198618) ring to create bicyclo[6.1.0]non-4-yne (BCN), or the addition of electron-withdrawing groups (e.g., difluorinated cyclooctynes, DIFO), have led to even faster kinetics. enamine.netsynaffix.comscispace.com

The reactivity of these cyclooctynes is a trade-off. Highly reactive cyclooctynes can be less stable, but strategic design, such as the introduction of fluorine atoms or the oxidation of an alcohol to a ketone on the cyclooctyne ring, can increase reaction rates substantially. magtech.com.cnnih.gov For example, a dibenzocyclooctyn-1-one derivative displayed a SPAAC kinetic rate of 3.5 M⁻¹s⁻¹, one of the highest reported. magtech.com.cn

| Cyclooctyne | Abbreviation | Key Design Feature | Relative Reactivity |

|---|---|---|---|

| Bicyclo[6.1.0]non-4-yne | BCN | Fused cyclopropane ring; good balance of reactivity and stability. enamine.net | High |

| Dibenzocyclooctynol | DIBO | Fused benzene (B151609) rings; fast reaction rates and high stability. enamine.netresearchgate.net | Very High |

| Azadibenzocyclooctyne | ADIBO / DBCO | Fused benzene rings with a nitrogen atom in the ring; highly reactive. enamine.netnih.gov | Very High |

| Difluorinated Cyclooctyne | DIFO | Propargylic fluorine atoms; dramatically increased reaction rate. nih.govscispace.com | Extremely High |

The kinetics of SPAAC are second-order, depending on the concentrations of both the azide and the cyclooctyne. The electronic nature of the azide plays a crucial role. For this compound, the electron-deficient nature of the aryl azide can significantly accelerate the reaction with certain cyclooctynes.

Studies have shown that the reaction between electron-deficient aryl azides and aliphatic cyclooctynes like BCN proceeds via an inverse-electron-demand mechanism. synaffix.comresearchgate.net This leads to a remarkable acceleration in reaction rates, with rate constants reaching 2.0–2.9 M⁻¹s⁻¹, compared to typical SPAAC rates of 0.2–0.5 M⁻¹s⁻¹. synaffix.com This enhanced reactivity provides a basis for orthogonality, allowing for selective reactions by pairing specific azides with specific cyclooctynes. researchgate.net

Selectivity in SPAAC can also be influenced by sterics. For instance, the sterically demanding cyclooctyne ADIBO reacts five orders of magnitude slower with a sterically hindered tertiary azide compared to a primary azide, whereas the less demanding BCN shows similar rates for both. nih.gov This allows for chemoselective ligations by carefully choosing the cyclooctyne-azide partners.

Other Azide-Based Ligation Reactions (e.g., Staudinger Ligation, Aza-Wittig Reactions)

The azide group of this compound serves as a versatile handle for bioorthogonal chemistry. Among the key reactions are the Staudinger ligation and the aza-Wittig reaction, which proceed through the formation of an iminophosphorane intermediate.

Staudinger Ligation: This reaction involves the reaction of an organic azide with a phosphine (B1218219). The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. This intermediate then undergoes electrocyclization and extrusion of dinitrogen gas (N₂) to form an iminophosphorane, also known as an aza-ylide. nih.govorganic-chemistry.org In the classic Staudinger reduction, this iminophosphorane is hydrolyzed in an aqueous environment to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgsigmaaldrich.com

However, for bioconjugation, a modified version known as the Staudinger ligation is employed. In this approach, the phosphine reagent is engineered with an electrophilic trap (typically an ortho-ester) that intercepts the aza-ylide intermediate intramolecularly, leading to the formation of a stable amide bond before hydrolysis can occur. sigmaaldrich.comthermofisher.com This method is highly chemoselective, as both azides and phosphines are largely unreactive with biological functional groups. sigmaaldrich.comthermofisher.com The rate-determining step in the traceless Staudinger ligation has been identified as the formation of the initial phosphazide intermediate. nih.govraineslab.com For a model system, the reaction mediated by (diphenylphosphino)methanethiol (B106550) was found to have a second-order rate constant of 7.7 x 10⁻³ M⁻¹ s⁻¹. nih.govraineslab.com

Aza-Wittig Reaction: The aza-Wittig reaction is another powerful transformation involving the iminophosphorane intermediate generated from the Staudinger reaction. chem-station.com Instead of being trapped by an intramolecular electrophile or hydrolyzed, the iminophosphorane reacts with an external electrophile, such as an aldehyde or ketone. sigmaaldrich.combeilstein-journals.org In the context of this compound, the azide would first react with a phosphine to form the iminophosphorane. This intermediate could then, in principle, react with the aldehyde functionality of another molecule. The reaction of the iminophosphorane with a carbonyl group results in the formation of an imine and a phosphine oxide. beilstein-journals.org A recently developed variant, termed the "Azide-Wittig" reaction, involves the reaction of a sterically hindered azide with a phosphine in the presence of an aldehyde to form a triazabutadiene, highlighting how kinetic control can alter the reaction pathway. researchgate.netnih.gov

Reactivity of the Aldehyde Functionality in Covalent Conjugation

The aldehyde group of this compound is a key site for covalent conjugation, readily reacting with various nitrogen-based nucleophiles. Aromatic aldehydes are generally more reactive than ketones due to reduced steric hindrance. nih.gov

Imine and Oxime Formation with this compound Derivatives

The reaction of the aldehyde group with primary amines and alkoxyamines leads to the formation of imines (Schiff bases) and oximes, respectively. These reactions are fundamental in bioconjugation. nih.govacs.org

The formation of imines, oximes, and hydrazones is a reversible, acid-catalyzed process. libretexts.org The reaction mechanism involves two main steps: nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral carbinolamine or hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to form the C=N double bond. nih.govlibretexts.orgnih.gov

The reaction rate is highly pH-dependent. At low pH, most of the amine nucleophile is protonated and non-nucleophilic, slowing the initial attack. At high pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. nih.gov Consequently, the reaction rate typically displays a bell-shaped pH-rate profile, with the optimal pH for oxime and hydrazone formation generally being around 4.5. nih.gov However, for many biological applications, reactions need to proceed at or near neutral pH (pH 7.4), which can be challenging due to slower reaction rates. nih.govrsc.org To address this, nucleophilic catalysts, such as aniline (B41778) and its derivatives, have been developed to significantly accelerate the reaction at neutral pH. acs.orgrsc.orgacs.org These catalysts function by forming a more reactive iminium ion intermediate. nih.gov

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| pH | Acidic (typically ~4.5 for uncatalyzed) | Balances the need for a free amine nucleophile and acid-catalyzed dehydration. | nih.gov |

| Catalyst | Aniline derivatives (for neutral pH) | Increases reaction rate at physiological pH by forming a reactive iminium intermediate. | rsc.orgacs.org |

| Temperature | Ambient | Mild conditions are suitable for sensitive biomolecules. | rsc.org |

| Solvent | Aqueous buffers | Compatible with biological systems. | rsc.org |

A key feature of imine, oxime, and hydrazone linkages is their reversibility, which can be tuned by structural modifications and pH. nih.gov The hydrolysis of these bonds is the reverse of their formation, initiated by the protonation of the imine nitrogen. nih.gov

Imines: Imines formed from simple primary amines and aromatic aldehydes can be sensitive to hydrolysis, especially in aqueous environments. libretexts.orgresearchgate.net Their stability is influenced by the electronic properties of the substituents on both the aldehyde and the amine. nih.govacs.org For this reason, they are often reduced to form more stable secondary amine linkages for bioconjugation applications. researchgate.net

Oximes: Oxime linkages are significantly more stable than imines and hydrazones, particularly at physiological pH. axispharm.comresearchgate.net The equilibrium constant for oxime formation is typically high (Keq > 10⁸ M⁻¹), favoring the product. nih.gov Despite their general stability, oxime bonds are still reversible and can undergo exchange reactions in the presence of excess alkoxyamines or carbonyl compounds, particularly under acidic conditions or at elevated temperatures. rsc.orgrsc.org This dynamic nature allows for applications in self-healing materials and controlled-release systems. rsc.org

Hydrazone Formation and its Chemical Applications

The reaction between the aldehyde of this compound and a hydrazine (B178648) or hydrazide derivative yields a hydrazone. wikipedia.org This ligation is widely used in biomedical and pharmaceutical sciences. researchgate.netnih.gov

Hydrazone bonds are generally less stable than oxime bonds but more stable than simple imines. axispharm.com Their stability is highly dependent on the pH and the specific chemical structures of the aldehyde and hydrazine components. acs.org The Keq for hydrazone formation is typically in the range of 10⁴–10⁶ M⁻¹. nih.gov

The key application of hydrazone linkages stems from their pH-sensitive stability. They are relatively stable at neutral pH (e.g., in the bloodstream) but are readily hydrolyzed under the mildly acidic conditions found in cellular compartments like endosomes and lysosomes (pH < 5.0). wikipedia.orgacs.org This property is exploited for the pH-responsive delivery and release of drugs from various carriers, including polymers, nanoparticles, and antibody-drug conjugates (ADCs). wikipedia.orgresearchgate.netnih.gov The drug is attached to the carrier via a hydrazone linker, remains inert in circulation, and is released upon cellular uptake into the acidic environment of the target cell. wikipedia.org

| Linkage Type | Reactants | Relative Stability | Key Features & Applications | Reference |

|---|---|---|---|---|

| Imine | Aldehyde + Primary Amine | Low (hydrolytically labile) | Often an intermediate; can be reduced to a stable secondary amine. | libretexts.org |

| Oxime | Aldehyde + Alkoxyamine | High | Very stable at physiological pH; used for robust bioconjugation. Reversible under certain conditions. | axispharm.comresearchgate.net |

| Hydrazone | Aldehyde + Hydrazine/Hydrazide | Moderate | pH-sensitive; stable at neutral pH but cleavable at acidic pH. Used for controlled drug release. | wikipedia.orgnih.gov |

Other Aldehyde-Mediated Ligation Chemistries

Beyond the classic imine-based ligations, other chemistries have been developed to leverage the reactivity of the aldehyde group for bioconjugation.

Aldehyde Capture Ligation (ACL): This method is designed to form native amide bonds. It utilizes an o-benzaldehyde ester that condenses with an amine to form a transient hemiaminal or imine intermediate. This intermediate then undergoes a rapid intramolecular rearrangement to form a stable amide bond, releasing the aldehyde auxiliary. acs.orgresearchgate.net This strategy enhances the effective molarity between the reacting partners to accelerate ligation. acs.org

Organocatalyst-Mediated Protein Aldol (B89426) Ligation (OPAL): This technique creates stable carbon-carbon bonds by reacting aldehyde-modified proteins with simple aldehyde probes. The reaction proceeds at neutral pH and is mediated by an organocatalyst, offering a method for site-selective protein modification. researchgate.net

Wittig-Type Reactions: A novel approach for bioconjugation involves the in situ generation of phosphonium (B103445) ylides from maleimide (B117702) derivatives. These ylides then undergo a Wittig reaction with aldehyde-functionalized biomolecules under physiological conditions to form a stable alkene linkage. nih.gov

These alternative strategies expand the toolkit for modifying molecules like this compound, enabling the formation of diverse and stable linkages for a wide range of applications.

Computational and Theoretical Studies of this compound Reactivity

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a bifunctional molecule like this compound, which contains both a reactive azide group and an α,β-unsaturated aldehyde, theoretical studies are invaluable for predicting its behavior, elucidating reaction mechanisms, and understanding the interplay between its functional groups. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deep insights into the energetic and structural aspects of its reactivity.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of reactants, transition states, and products, as well as the activation energies associated with chemical reactions. For this compound, DFT calculations can illuminate the feasible reaction pathways for both the azide and aldehyde functionalities.

The azide group is well-known for its participation in 1,3-dipolar cycloadditions, often referred to as "click chemistry". wikipedia.org DFT studies on similar aromatic azides reacting with alkynes or other dipolarophiles have successfully mapped out the energy profiles of these reactions. nih.govresearchgate.net Such calculations typically show that these cycloadditions can proceed through a concerted or stepwise mechanism, and can be used to predict the regioselectivity of the reaction (i.e., the formation of 1,4- vs. 1,5-substituted triazoles). researchgate.net The activation barriers for these reactions can be calculated to determine the kinetic feasibility. For instance, DFT studies on ruthenium-catalyzed azide-alkyne cycloadditions have detailed the energies of intermediates and transition states throughout the catalytic cycle. researchgate.net

The cinnamaldehyde moiety offers other reaction pathways, primarily nucleophilic additions to the carbonyl carbon or conjugate additions to the β-carbon. DFT calculations can model the attack of a nucleophile on these electrophilic centers. nih.govncert.nic.in Studies on the reaction of primary amines with α,β-unsaturated aldehydes have used DFT to show that the nucleophilic attack leads to the formation of carbinolamines. nih.gov These calculations can also elucidate the role of steric and electronic effects on the reaction mechanism. nih.gov For this compound, DFT could be employed to compare the activation energy for a 1,2-addition versus a 1,4-addition of a given nucleophile, thereby predicting the likely product.

Below is a representative table of activation energies for analogous reactions, illustrating the type of data obtained from DFT calculations.

| Reaction Type | Model Reactants | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference Context |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Methyl Azide + Guanidine | B3LYP/6-311+G(2d,p) | >50 | Uncatalyzed reaction modeling suggests a high energy barrier. nih.gov |

| Ru-Catalyzed Cycloaddition | Benzyl Azide + Alkyne | B3LYP/6-31G* | ~15-20 (Rate-determining step) | Modeling of catalytic cycles helps identify the rate-determining step. researchgate.net |

| Nucleophilic Attack | Methylamine + Acrylaldehyde | B3LYP/6-311++G(d,p) | ~10-15 | Illustrates the barrier for carbinolamine formation from an unsaturated aldehyde. nih.gov |

| Aldehyde Deformylation | [CuO2]+ Complex + Aldehyde | DFT (Specifics vary) | ~8.5 (Nucleophilic attack TS) | Used to compare different mechanistic pathways like nucleophilic attack vs. H-abstraction. nih.gov |

Molecular Dynamics Simulations of this compound Interactions with Reactants

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govoup.comresearchgate.net By integrating Newton's laws of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent effects, and the dynamics of intermolecular interactions that precede a chemical reaction. nih.govosti.gov For this compound, MD simulations can be used to study how the molecule interacts with potential reactants, catalysts, or solvent molecules in a simulated environment. concord.orgnih.gov

A typical MD simulation would involve placing a this compound molecule and a reactant molecule (e.g., an alkyne) in a "box" filled with explicit solvent molecules (like water or an organic solvent). The interactions between all atoms are governed by a force field. The simulation then tracks the positions and velocities of every atom over a set period, from picoseconds to microseconds.

From these simulations, several key parameters can be analyzed:

Interaction Energies: The non-bonded energies (van der Waals and electrostatic) between this compound and a reactant can be calculated. researchgate.netambermd.org This provides insight into the strength and nature of the binding in a pre-reaction complex. A negative interaction energy indicates a favorable association.

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a reactant or solvent molecule at a certain distance from a specific functional group (e.g., the azide or aldehyde) on this compound.

Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable rotamers and how its conformation changes upon interaction with another molecule.

The table below illustrates the kind of interaction energy data that can be extracted from MD simulations, showing a hypothetical breakdown of the non-bonded interactions between a reactant and this compound in a solvent.

| Interacting Pair | Average van der Waals Energy (kcal/mol) | Average Electrostatic Energy (kcal/mol) | Total Average Interaction Energy (kcal/mol) | Reference Context |

|---|---|---|---|---|

| This compound + Alkyne | -4.5 | -2.1 | -6.6 | Represents favorable pre-reaction complex formation for cycloaddition. researchgate.net |

| This compound + Nucleophile | -3.2 | -5.8 | -9.0 | Stronger electrostatic term suggests polar interactions guiding the nucleophile to the carbonyl. ambermd.org |

| This compound + Water | -8.9 | -15.3 | -24.2 | Indicates strong solvation, which can affect reaction rates. nih.gov |

Structure-Reactivity Relationships in Azide and Aldehyde Systems

The reactivity of this compound is governed by the electronic and steric properties of its constituent parts: the aryl azide and the cinnamaldehyde framework. The relationship between the molecule's structure and its chemical behavior is fundamental to predicting its reaction outcomes.

Aryl Azide Moiety: The azide group (-N₃) can be described by several resonance structures, which show that the terminal nitrogen is nucleophilic while the central nitrogen is electrophilic. wikipedia.org In an aryl azide, the phenyl ring is conjugated with the azide group. This conjugation has a significant effect on reactivity compared to a simple alkyl azide. rsc.org The resonance delocalization of the nitrogen lone pair into the aromatic ring reduces the nucleophilicity of the azide. rsc.org However, the aryl group also stabilizes the transition states of certain reactions, such as 1,3-dipolar cycloadditions. The electronic nature of substituents on the aromatic ring further modulates this reactivity; the cinnamaldehyde group, being electron-withdrawing, influences the electrophilicity and stability of the azide. rsc.orgnih.gov

Cinnamaldehyde Moiety: The cinnamaldehyde structure is an α,β-unsaturated aldehyde, featuring a conjugated system that includes the phenyl ring, the alkene double bond, and the carbonyl group. This extended conjugation results in two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). wordpress.com

Nucleophilic 1,2-Addition: Hard nucleophiles tend to attack the more polarized and "harder" electrophilic site, the carbonyl carbon. wordpress.com

Nucleophilic 1,4-Addition (Michael Addition): Soft nucleophiles are more likely to attack the "softer" electrophilic site at the β-carbon. wordpress.com

The reactivity of the cinnamaldehyde system is influenced by the substituent at the para-position of the phenyl ring. ncert.nic.in In this compound, the azide group can act as a weak electron-donating group through resonance or an electron-withdrawing group through induction. This electronic effect is transmitted through the conjugated π-system, subtly altering the electrophilicity of both the carbonyl carbon and the β-carbon, thereby influencing the rates and pathways of nucleophilic attack. nih.govresearchgate.net Conversely, reactions at the aldehyde can influence the electronic properties of the phenyl ring, which in turn can affect the reactivity of the azide group.

The following table summarizes the key structure-reactivity relationships in this compound.

| Structural Feature | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Aryl Azide Group | Conjugation with phenyl ring reduces azide nucleophilicity. | Primarily acts as a 1,3-dipole in cycloaddition reactions. wikipedia.orgrsc.org |

| Carbonyl Group (C=O) | Strongly electron-withdrawing and polarized. | Primary site for attack by hard nucleophiles (1,2-addition). ncert.nic.inwordpress.com |

| α,β-Unsaturated System | Extended conjugation delocalizes π-electrons. | Creates a secondary electrophilic site at the β-carbon for attack by soft nucleophiles (1,4-addition). wordpress.com |

| Para-substituent (Azide) | Modulates electron density of the entire conjugated system. | Influences the electrophilicity of the cinnamaldehyde moiety and the stability of the azide. nih.govresearchgate.net |

Applications of 4 Azidocinnamaldehyde in Chemical Biology and Bioconjugation

Development of Biocompatible Probes and Reporters

The dual reactivity of 4-azidocinnamaldehyde allows for its incorporation into various types of probes designed to study biological systems. These probes can be used to report on the presence of specific molecules, identify binding partners, or enable multi-modal imaging.

The azide (B81097) group on this compound serves as a key functional handle for attaching fluorescent reporters to biomolecules. This is typically achieved through bioorthogonal reactions, which proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. nih.gov The most common strategy involves the "click chemistry" reaction, where the azide reacts with a terminal alkyne.

A typical workflow involves two steps:

A biomolecule of interest (e.g., a protein or nucleic acid) is first functionalized with this compound. This can occur through the reaction of the aldehyde group with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in proteins.

An alkyne-modified fluorescent dye is then introduced. The azide group on the now biomolecule-bound cinnamaldehyde (B126680) reacts with the alkyne on the fluorophore, forming a stable triazole linkage and thereby covalently attaching the fluorescent label.

This method allows for the modular and specific labeling of biomolecules for visualization in techniques like fluorescence microscopy and flow cytometry. rsc.org

| Reaction Type | Reactive Groups | Linkage Formed | Typical Fluorophore Class |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | Coumarins, Rhodamines, Cyanines |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (B158145) | Fused triazole | Alexa Fluor dyes, Cy dyes |

| Staudinger Ligation | Azide + Phosphine (B1218219) | Aza-ylide intermediate -> Amide bond | Various phosphine-modified dyes |

This table outlines common bioorthogonal reactions applicable to the azide group on this compound for fluorescent labeling.

Affinity probes are designed to bind specifically to a target molecule (e.g., an enzyme or receptor) and then report on this binding event or be used to isolate the target for identification. This compound can be incorporated into such probes, where the cinnamaldehyde portion might contribute to target binding affinity and the azide serves a dual purpose.

Firstly, the azide can act as a photoaffinity labeling (PAL) group. enamine.net Upon exposure to UV light, the aryl azide is converted into a highly reactive nitrene intermediate, which can insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with the target protein. nih.gov This allows for the permanent capture of the binding partner, which can then be identified using techniques like mass spectrometry. enamine.net

Secondly, the azide can be used as a handle for affinity purification. After the probe binds to its target, the azide is available to be "clicked" to a capture tag, such as biotin (B1667282), which has been modified with an alkyne. The resulting biotinylated complex can then be isolated from a complex mixture using streptavidin-coated beads.

| Component of Probe | Function | Mechanism of Action |

| Cinnamaldehyde Moiety | Recognition Element / Covalent Anchor | Binds to target protein's active or allosteric site. Can also form covalent bonds via Michael addition with cysteine residues. |

| Aryl Azide Group | Photo-crosslinker | Forms a reactive nitrene upon UV irradiation to create a covalent bond with the target. |

| Aryl Azide Group | Capture Handle | Reacts with an alkyne-biotin conjugate via click chemistry for subsequent affinity purification. |

This table describes the potential roles of the functional groups of this compound when used in an affinity probe.

The presence of two distinct reactive groups—the aldehyde and the azide—makes this compound an excellent candidate for creating dual-functional probes for orthogonal labeling. Orthogonal labeling refers to the ability to perform multiple, independent modification reactions within the same system. nih.gov

In this strategy, the aldehyde and azide groups can be addressed with different, non-cross-reacting chemistries. For example:

The aldehyde can react with amine- or hydrazide-containing molecules. This reaction is chemoselective and does not interfere with the azide.

The azide can participate in click chemistry reactions with alkyne-containing molecules, which are orthogonal to the aldehyde reactivity. nih.gov

This allows for a two-step, one-pot labeling procedure. A protein could first be modified at a specific site using the aldehyde functionality of this compound. Subsequently, a fluorescent reporter with an alkyne group could be attached via the azide, and a second probe bearing a hydrazide group could be attached to a different biomolecule. This enables the simultaneous tracking or analysis of multiple targets within the same biological sample.

Biomolecule Functionalization and Engineering

Beyond creating probes, this compound can be used to directly modify and engineer biomolecules, imparting them with new functions or properties.

The modification of proteins and peptides with small molecules is crucial for studying their function, creating protein-drug conjugates, and developing new biomaterials. This compound offers multiple chemical handles for protein conjugation. nih.gov

Reaction with Lysine Residues: The aldehyde group can react with the ε-amino group of lysine residues or the N-terminal α-amino group to form a Schiff base. This imine bond can be subsequently stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage. researchgate.net

Reaction with Cysteine Residues: The α,β-unsaturated system of the cinnamaldehyde structure is a Michael acceptor. It can undergo a conjugate addition reaction with the nucleophilic thiol group of cysteine residues, forming a stable thioether bond.

Click Chemistry Handle: Following modification via the aldehyde or Michael acceptor, the azide remains available for further functionalization. springernature.comnih.gov This allows for the attachment of a wide array of molecules, including polyethylene (B3416737) glycol (PEG) chains to improve solubility and stability, imaging agents, or therapeutic payloads. researchgate.net

| Target Residue | Reactive Group on this compound | Type of Reaction | Resulting Covalent Bond |

| Lysine / N-terminus | Aldehyde | Schiff Base Formation (+ Reduction) | Secondary Amine |

| Cysteine | α,β-Unsaturated System | Michael Addition | Thioether |

| Genetically encoded unnatural amino acid with alkyne | Azide | Click Chemistry (CuAAC/SPAAC) | Triazole |

This table summarizes the primary strategies for modifying proteins using the different reactive functionalities of this compound.

Labeling of DNA and RNA is essential for visualizing nucleic acids in cells, studying their interactions, and for diagnostic applications like fluorescence in situ hybridization (FISH). bitesizebio.comthermofisher.com The azide group of this compound makes it suitable for nucleic acid labeling through bioorthogonal chemistry. nih.gov

The standard approach does not typically involve direct reaction with native nucleic acids. Instead, it relies on the enzymatic or chemical incorporation of a modified nucleotide bearing a complementary reactive handle, such as a terminal alkyne. For example, 5-ethynyluridine (B57126) (EU) can be incorporated into newly synthesized RNA. nih.gov

Once the alkyne-modified nucleic acid is generated, this compound (potentially conjugated to another functional molecule like a fluorophore or biotin via its aldehyde group) can be attached via a CuAAC or SPAAC reaction. This strategy provides a highly specific and efficient method for labeling and detecting nucleic acid populations in vitro and in living cells. nih.gov

Carbohydrate Functionalization and Glycoconjugate Synthesis

The functionalization of carbohydrates and the synthesis of glycoconjugates are pivotal in understanding the roles of glycans in biological processes. This compound presents a versatile scaffold for these applications, primarily through the strategic exploitation of its azide and aldehyde functionalities. The aromatic azide group can serve as a photo-crosslinking agent or as a handle for bioorthogonal "click" chemistry, while the cinnamaldehyde moiety offers a reactive aldehyde for conjugation.

One primary application of azido-functionalized compounds in carbohydrate chemistry is in the construction of glycoconjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govspringernature.com While direct literature on this compound in this specific context is sparse, the principle involves the reaction of the azide group with an alkyne-modified carbohydrate or biomolecule. This reaction forms a stable triazole linkage, effectively conjugating the two entities. The cinnamaldehyde portion of the molecule can be further modified or used as a spacer.

Another significant application lies in photoaffinity labeling to study carbohydrate-protein interactions. Aryl azides, such as the one present in this compound, are well-established photo-crosslinkers. nih.gov Upon UV irradiation, the azido (B1232118) group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, including the binding partners of carbohydrates. This allows for the capture and subsequent identification of carbohydrate-binding proteins. For instance, a general method for immobilizing unmodified carbohydrates on a solid surface involves a photoreactive group, such as 1-fluoro-2-nitro-4-azidobenzene, which upon UV exposure, binds to the carbohydrate. nih.gov

The aldehyde group of this compound provides an additional site for conjugation. For example, it can undergo reductive amination with amino-functionalized carbohydrates or biomolecules to form a stable amine linkage. This dual functionality allows for the synthesis of complex glycoconjugates where the azide can be used for one ligation and the aldehyde for another, enabling the construction of heterobifunctional probes.

Table 1: Potential Reactions for Carbohydrate Functionalization using this compound

| Reaction Type | Functional Group on this compound | Reactant on Carbohydrate/Biomolecule | Linkage Formed |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Alkyne | Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Triazole |

| Photoaffinity Labeling | Azide (upon UV activation) | C-H or N-H bonds in proximity | Covalent bond |

| Reductive Amination | Aldehyde | Amine | Amine |

| Hydrazone/Oxime Ligation | Aldehyde | Hydrazine (B178648)/Hydroxylamine | Hydrazone/Oxime |

Advanced Imaging and Sensing Applications

The unique chemical properties of this compound make it a promising candidate for the development of advanced probes for imaging and sensing in biological systems.

Strategies for Live-Cell Imaging with this compound-Modified Probes

Live-cell imaging allows for the real-time visualization of dynamic cellular processes. Probes derived from this compound can be designed for such applications. The azide group can be used to "click" the cinnamaldehyde scaffold onto a fluorescent reporter molecule that has been modified with an alkyne. This modular approach allows for the facile synthesis of a variety of imaging probes.

Furthermore, the concept of metabolic labeling can be employed. Cells can be incubated with a precursor molecule containing a bioorthogonal handle (like an azide or alkyne). This handle is then incorporated into cellular biomolecules through metabolic pathways. A probe containing the complementary functionality, derived from this compound, can then be used to specifically label these biomolecules in living cells. For instance, proteins can be metabolically labeled with azidohomoalanine (Aha) and subsequently visualized in live cells using strain-promoted azide-alkyne cycloaddition with a fluorescent probe. nih.gov

Chalcone derivatives, which share the α,β-unsaturated carbonyl system with cinnamaldehyde, have been developed as fluorophores with aggregation-induced emission enhancement (AIEE) properties for imaging mitochondria in living cells. mdpi.com This suggests that the cinnamaldehyde backbone has potential as a scaffold for developing novel fluorogenic probes.

Biosensor Development using this compound-Functionalized Surfaces

Biosensors rely on the specific interaction between a biological recognition element and an analyte, which is then converted into a measurable signal. This compound can be used to functionalize the surface of biosensors to immobilize biorecognition molecules such as carbohydrates or proteins.

The azide group can be exploited for surface modification through photo-crosslinking. By coating a sensor surface with a derivative of this compound and then exposing it to UV light in the presence of the desired biomolecule, the biomolecule can be covalently attached to the surface. This method has been demonstrated for the immobilization of unmodified carbohydrates onto a photoreactive cellulose (B213188) membrane. nih.gov

Alternatively, the azide can be used for click chemistry-based surface functionalization. A sensor surface can be modified with alkynes, and then an azido-containing molecule, such as a carbohydrate derivatized with this compound, can be attached via CuAAC. This provides a stable and oriented immobilization of the recognition element, which is crucial for biosensor performance.

Table 2: Surface Functionalization Strategies for Biosensors

| Strategy | Functional Group Utilized | Surface Modification | Biomolecule Attachment |

| Photo-immobilization | Aryl Azide | Coating with this compound derivative | Covalent attachment of unmodified biomolecules upon UV irradiation |

| Click Chemistry | Azide | Alkyne-modified surface | Covalent attachment of this compound-tagged biomolecules |

| Aldehyde Chemistry | Aldehyde | Amine-modified surface | Covalent attachment via reductive amination |

Multimodal Imaging Probe Design

Multimodal imaging probes combine two or more imaging modalities into a single agent, providing complementary information and overcoming the limitations of individual techniques. nih.gov The modular nature of this compound makes it a suitable platform for constructing such probes.

The azide group serves as a versatile conjugation handle. It can be used to attach a variety of imaging agents, such as a fluorophore for optical imaging and a chelating agent for radionuclide chelation for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Chalcone derivatives have been radiolabeled and evaluated as potential radiotracers for imaging β-amyloid plaques. nih.govnih.gov

For example, a multimodal probe could be synthesized by first reacting this compound with an alkyne-modified fluorophore via click chemistry. The remaining aldehyde functionality could then be used to conjugate a peptide or other targeting ligand that has been modified with an amino group. Subsequently, another component for a different imaging modality, such as a nanoparticle or a radioisotope chelator, could be introduced. The design of such probes often involves a central scaffold to which the different functional units are attached, and this compound could potentially serve as a component of this scaffold. nih.gov

Applications of 4 Azidocinnamaldehyde in Materials Science and Polymer Chemistry

Surface Functionalization and Coating Technologies

The ability to tailor the chemical and physical properties of a material's surface is crucial for a vast range of applications, from biomedical devices to microelectronics. 4-Azidocinnamaldehyde serves as a versatile molecular tool for surface functionalization, enabling the covalent attachment of this molecule to various substrates. The aryl azide (B81097) component can be activated by UV light to form a highly reactive nitrene intermediate, which can then form a covalent bond with adjacent C-H, N-H, or O-H bonds on a material surface. This method allows for the modification of surfaces that may lack other specific reactive groups.

Biointerface engineering focuses on designing surfaces that can control biological interactions at the molecular and cellular levels. nih.govnptel.ac.in Surfaces modified with this compound can be engineered to direct cell adhesion, guide tissue growth, and prevent non-specific protein adsorption.

By immobilizing this compound onto a substrate, a surface is created that presents reactive aldehyde groups. These groups can then be used to covalently bind biomolecules containing primary amine groups, such as proteins, peptides, or amino-functionalized DNA, through the formation of a Schiff base. This strategy allows for the precise, oriented immobilization of biological ligands, which is critical for maintaining their bioactivity. For instance, cell-adhesive peptides could be patterned onto a surface to guide cell attachment and spreading in tissue engineering applications. nih.govresearchgate.net

Table 1: Potential Biomolecules for Immobilization on this compound-Modified Surfaces

| Biomolecule Class | Linkage Type | Potential Application |

|---|---|---|

| Proteins (e.g., Collagen, Fibronectin) | Imine Bond | Promoting cell adhesion and proliferation |

| Peptides (e.g., RGD sequence) | Imine Bond | Spatially controlled cell patterning |

| Amino-terminated Polymers (e.g., PEG-Amine) | Imine Bond | Creating protein-repellent surfaces |

"Smart" or responsive surfaces can change their properties in response to external stimuli like pH, light, or the presence of specific molecules. researchgate.net The functional groups of this compound can be used to create such dynamic interfaces. The imine bond formed between the aldehyde group and a primary amine is reversible and its stability is pH-dependent. This characteristic can be exploited to create pH-responsive surfaces where, for example, a tethered biomolecule could be released under acidic conditions. nih.govresearchgate.net

Furthermore, the azide group itself can be used as a latent reactive site. A surface functionalized with this compound can be stable until it is desired to attach another molecule via click chemistry. This allows for sequential functionalization, where an alkyne-bearing molecule can be "clicked" onto the surface in a specific step, providing temporal control over the surface's chemical composition. rsc.orgsigmaaldrich.com

Micro- and nanofabrication techniques are essential for creating patterned surfaces for applications in electronics, photonics, and diagnostics. nih.govnih.gov this compound can be integrated into fabrication workflows, such as photolithography. By selectively exposing a surface coated with this compound to UV light through a photomask, the azide groups are activated only in the illuminated regions, leading to covalent attachment and creating a chemical pattern. The unreacted molecules can be washed away, leaving a patterned surface with aldehyde functionalities ready for further modification. This approach combines the principles of photochemistry with self-assembly processes to create ordered nanostructures. nih.govnih.gov

Polymer Modification and Synthesis

This compound is a powerful agent for both modifying existing polymers and synthesizing new functional polymers. Its azide functionality is a key component for click chemistry reactions, which are prized for their high efficiency, specificity, and mild reaction conditions. acs.orgnih.govumich.edu

Post-polymerization modification is a strategy to introduce functional groups onto a polymer after it has been synthesized. utexas.edunih.govnsf.gov This approach is highly valuable as it allows for the creation of a wide range of functional materials from a single parent polymer.

If a polymer is synthesized to contain alkyne groups (for example, by using an alkyne-containing monomer), it can be readily functionalized by reacting it with this compound via the CuAAC reaction. nyu.eduscispace.com This process efficiently attaches the azidocinnamaldehyde moiety as a side chain to the polymer backbone. The resulting polymer is decorated with pendant aldehyde groups, which are then available for a host of further reactions, such as conjugating drugs, crosslinking the polymer matrix, or attaching imaging agents. nih.govresearchgate.net

Table 2: Research Findings on Post-Polymerization Modification via CuAAC

| Polymer Backbone | Functional Group Added | Key Finding |

|---|---|---|

| Alkyne-terminated poly(isocyanide)s | Various azide-containing compounds | Demonstrated a versatile and generalizable strategy for creating mono-telechelic helical polymers with high functionalization yield (89% ±8). nyu.edu |

| Alkyne-functionalized poly(oxynorbornenes) | Azide-containing moieties | Showed that both synthesizing the polymer first followed by clicking, or clicking the monomer first followed by polymerization, are equally viable strategies. acs.org |

| Glycidyl methacrylate-derived hyperbranched polymers | Sodium azide, then alkyne-modified drug | Successful conjugation of an anticancer drug (camptothecin) to the polymer via a CuAAC reaction, creating a pH and reduction-sensitive drug carrier. acs.org |